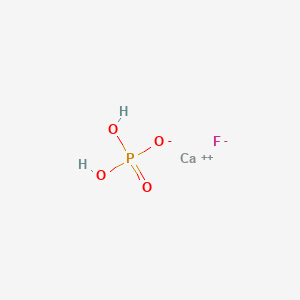
Calcium dihydrogen phosphate fluoride (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dihydrogen phosphate fluoride (1/1/1) is an inorganic compound that combines calcium, phosphate, and fluoride ions. This compound is of significant interest due to its unique properties and potential applications in various fields, including agriculture, medicine, and industry. It is known for its role in enhancing the bioavailability of calcium and phosphate, which are essential nutrients for bone health and other biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium dihydrogen phosphate fluoride can be synthesized through a reaction between calcium phosphate and hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows: [ \text{Ca}_3(\text{PO}_4)_2 + 6\text{HF} \rightarrow 3\text{Ca(H}_2\text{PO}_4\text{)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of calcium dihydrogen phosphate fluoride often involves the use of phosphogypsum, a byproduct of the phosphate fertilizer industry. The phosphogypsum is treated with hydrofluoric acid to produce calcium fluoride and phosphoric acid, which are then combined to form calcium dihydrogen phosphate fluoride .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium dihydrogen phosphate fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The fluoride ion can be substituted by other halides or nucleophiles under specific conditions.
Hydrolysis: It can hydrolyze in the presence of water to form calcium phosphate and hydrofluoric acid.
Common Reagents and Conditions
Common reagents used in reactions with calcium dihydrogen phosphate fluoride include acids (such as hydrochloric acid and sulfuric acid), bases (such as sodium hydroxide), and other fluoride sources. Reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving calcium dihydrogen phosphate fluoride include calcium phosphate, hydrofluoric acid, and various substituted phosphate compounds.
Applications De Recherche Scientifique
Calcium dihydrogen phosphate fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a source of fluoride ions.
Biology: It plays a role in studies related to bone health and mineralization due to its calcium and phosphate content.
Industry: It is used in the production of fertilizers, where it provides essential nutrients for plant growth.
Mécanisme D'action
The mechanism of action of calcium dihydrogen phosphate fluoride involves the release of calcium, phosphate, and fluoride ions. These ions interact with biological systems in various ways:
Calcium and Phosphate: These ions are crucial for bone mineralization and maintaining bone density. They are absorbed into the bloodstream and deposited in bone tissue.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Phosphate: Similar in providing calcium and phosphate but lacks fluoride.
Calcium Fluoride: Provides fluoride but lacks phosphate.
Monocalcium Phosphate: Contains calcium and phosphate but no fluoride.
Uniqueness
Calcium dihydrogen phosphate fluoride is unique due to its combination of calcium, phosphate, and fluoride ions, making it particularly useful in applications requiring all three components. This combination enhances its effectiveness in dental and bone health applications compared to compounds containing only one or two of these ions .
Propriétés
Numéro CAS |
11125-98-7 |
|---|---|
Formule moléculaire |
CaFH2O4P |
Poids moléculaire |
156.06 g/mol |
Nom IUPAC |
calcium;dihydrogen phosphate;fluoride |
InChI |
InChI=1S/Ca.FH.H3O4P/c;;1-5(2,3)4/h;1H;(H3,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
MFLAROGHONQVRM-UHFFFAOYSA-L |
SMILES canonique |
OP(=O)(O)[O-].[F-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
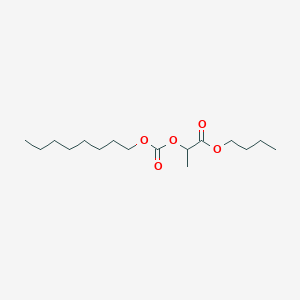
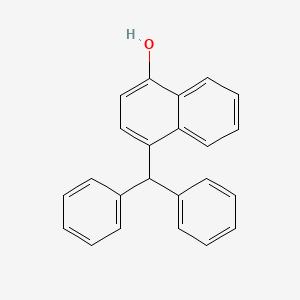
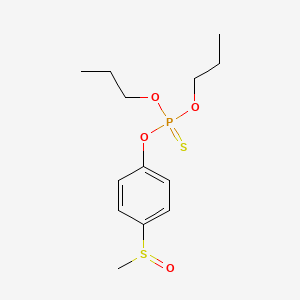
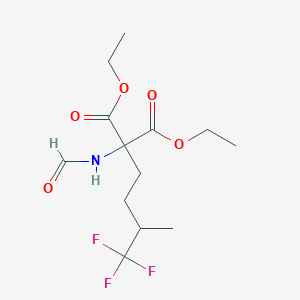
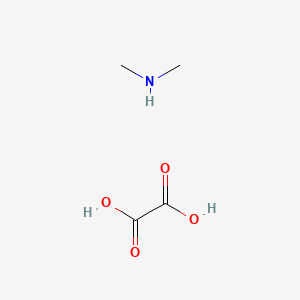
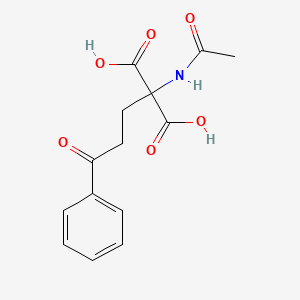
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)

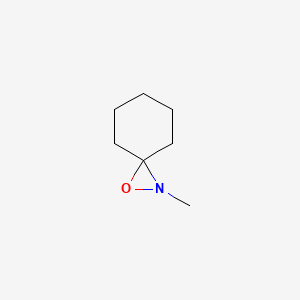

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
